[(Trimethylammonio)methyl]ferrocene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Trimethylammonio)methyl]ferrocene typically involves the reaction of ferrocene with trimethylamine and formaldehyde. The process can be summarized as follows:
Ferrocene: is reacted with in the presence of an acid catalyst to form ferrocenylmethanol.
Ferrocenylmethanol: is then reacted with trimethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(Trimethylammonio)methyl]ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The ferrocenium ions can be reduced back to ferrocene.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene from ferrocenium ions.
Substitution: Various substituted ferrocenes depending on the nucleophile used.
Scientific Research Applications
[(Trimethylammonio)methyl]ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a catalyst in organic reactions.
Biology: Investigated for its potential as a drug delivery agent and in bio-sensing applications.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [(Trimethylammonio)methyl]ferrocene involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, which is crucial for its role in catalysis and electrochemical applications. In biological systems, the compound can generate reactive oxygen species (ROS) through Fenton-like reactions, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound, consisting of two cyclopentadienyl rings bound to a central iron atom.
Ferrocenium ions: The oxidized form of ferrocene.
Ferrocenylmethyltrimethylammonium iodide: A closely related compound with similar properties.
Uniqueness
[(Trimethylammonio)methyl]ferrocene is unique due to the presence of the trimethylammonium group, which imparts additional solubility in water and enhances its reactivity in nucleophilic substitution reactions. This makes it more versatile compared to its parent compound, ferrocene .
Properties
Molecular Formula |
C14H20FeN+ |
---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl(trimethyl)azanium;iron(2+) |
InChI |
InChI=1S/C9H15N.C5H5.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;/h4-7H,8H2,1-3H3;1-5H;/q;-1;+2 |
InChI Key |
HIYMHQJFHVEJNB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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